N,N,N',N'-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide

Description

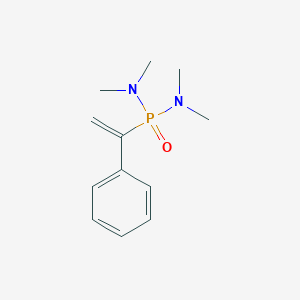

N,N,N',N'-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is a phosphonic diamide derivative characterized by a central phosphorus atom bonded to a 1-phenylethenyl (styryl) group and two dimethylamide groups. Its structure can be represented as [(CH₃)₂N]₂P(O)(C₆H₅-CH=CH₂). This compound belongs to a broader class of phosphonic diamides, which are studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

917979-38-5 |

|---|---|

Molecular Formula |

C12H19N2OP |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

N-[dimethylamino(1-phenylethenyl)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C12H19N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-10H,1H2,2-5H3 |

InChI Key |

MWCNPCCZKNINJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(C(=C)C1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Vinyl Phosphonates

This method involves the reaction of vinyl phosphonates with amines under specific conditions to yield the desired diamide.

- Reagents : Vinyl phosphonate, amine (e.g., tetramethylamine), and a catalyst (e.g., triethylamine).

- Conditions : The reaction is typically performed at elevated temperatures (around 80-100 °C) in a solvent such as toluene or DMF.

- Mechanism : The vinyl phosphonate undergoes nucleophilic attack by the amine, leading to the formation of the phosphonic diamide.

Yield and Purity : Yields can vary widely based on the specific conditions but generally range from 60% to 90%, depending on the purity of starting materials and reaction efficiency.

Phosphorylation Reactions

Phosphorylation reactions are another viable method for synthesizing N,N,N',N'-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide.

- Reagents : Use phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) as the phosphorylating agent.

- Conditions : The reaction is carried out at room temperature or slightly elevated temperatures (25-50 °C) in an inert atmosphere to prevent hydrolysis.

- Mechanism : The phosphorylating agent reacts with an appropriate amine, forming an intermediate that subsequently rearranges to yield the desired diamide.

Yield and Purity : This method can achieve yields of up to 85%, but careful control of reaction conditions is crucial for minimizing side reactions.

Alkylation Techniques

Alkylation techniques often involve the use of alkyl halides or sulfonates to introduce alkyl groups into the phosphonic framework.

- Reagents : Alkyl halides (e.g., methyl iodide) and a base (e.g., sodium hydride).

- Conditions : The reaction typically requires a polar aprotic solvent like DMF or DMSO and is conducted at elevated temperatures (50-70 °C).

- Mechanism : The base deprotonates the amine, allowing it to act as a nucleophile that attacks the alkyl halide, forming the alkylated product which can then be phosphorylated.

Yield and Purity : Yields may reach 75%-90%, influenced by the nature of the alkyl halide used.

Comparative Analysis of Methods

| Method | Reagents Used | Temperature Range | Typical Yield (%) | Comments |

|---|---|---|---|---|

| Direct Amination | Vinyl phosphonate, amine | 80-100 °C | 60-90 | Simple setup; good selectivity |

| Phosphorylation | POCl₃ or P₂O₅ | 25-50 °C | Up to 85 | Sensitive to moisture |

| Alkylation | Alkyl halides, sodium hydride | 50-70 °C | 75-90 | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, strong acids, and other electrophilic reagents.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenylethenyl derivatives.

Scientific Research Applications

Chemistry: N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives and amine derivatives. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the effects of phosphonic diamides on cellular processes. It is also studied for its potential as a biochemical probe to understand enzyme-substrate interactions.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of novel pharmacophores.

Industry: In industrial applications, N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The phosphonic diamide group is known to form strong interactions with metal ions and other electrophilic centers, which can modulate the activity of the target molecule. The phenylethenyl moiety provides additional binding interactions through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphonic diamides vary primarily in their substituents on the phosphorus atom and the amide nitrogen atoms. Key structural analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., formyl in ) reduce stability, while conjugated systems (e.g., phenylethenyl or phenylethynyl in ) enhance resonance stabilization.

- Steric Effects : Bulky substituents (e.g., tetraisopropyl in ) hinder reactivity but improve thermal stability.

- logP Trends : Tetraethyl-p-phenyl derivatives exhibit higher lipophilicity (logP = 3.189) compared to methyl analogs, influencing bioavailability in pesticidal applications .

Physicochemical Properties

Biological Activity

N,N,N',N'-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide, a phosphonic acid derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves the reaction of phosphonylcarbanions with various amines or phosphines. The compound can be synthesized through several methods, including:

- Reaction with Tris(dialkylamino)phosphines : This method yields high purity products through a nucleophilic attack mechanism under controlled conditions.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance the reaction efficiency and yield of phosphonate derivatives, including this compound .

Characterization Techniques

Characterization of synthesized compounds is performed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and conformational dynamics.

- Infrared Spectroscopy (IR) : Helps identify functional groups and confirm the presence of phosphonic acid moieties.

- Mass Spectrometry (MS) : Used for molecular weight determination and structural elucidation.

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines, including:

- Breast Cancer (MCF7)

- Liver Cancer (HepG2)

- Colon Cancer (HCT-116)

Results indicate that this compound exhibits significant cytotoxic effects in a dose-dependent manner. The following table summarizes the antiproliferative activity against these cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HepG2 | 20 | Cell cycle arrest |

| HCT-116 | 10 | Inhibition of DNA synthesis |

The MTT assay was employed to assess cell viability, revealing that this compound significantly reduces cell proliferation in these cancer types .

The proposed mechanisms underlying the anticancer effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase, preventing further division of malignant cells.

- Inhibition of DNA Synthesis : By disrupting DNA replication processes, it effectively limits cancer cell growth.

Comparative Studies

Comparative studies with other phosphonic acid derivatives have shown that this compound possesses superior anticancer activity compared to many analogs. This highlights its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.